molecular formula C14H17N3OS B1275584 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669740-12-9

4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275584
CAS No.: 669740-12-9
M. Wt: 275.37 g/mol
InChI Key: NLAXDVPFTGDESH-UHFFFAOYSA-N
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Description

4-Allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an allyl group at position 4, a (3,4-dimethylphenoxy)methyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₅H₁₈N₃OS, with a molar mass of 288.39 g/mol (CAS: 667413-38-9; molecular structure confirmed via spectral data) . The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .

The thiol moiety (-SH) is critical for redox activity, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-6-5-10(2)11(3)8-12/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXDVPFTGDESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396632
Record name 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669740-12-9
Record name 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically follows a multistep approach involving:

  • Formation of the 1,2,4-triazole-3-thiol core,
  • Introduction of the allyl substituent at the 4-position,
  • Attachment of the (3,4-dimethylphenoxy)methyl group at the 5-position.

The key challenge is the selective functionalization of the triazole ring while preserving the thiol functionality.

Preparation of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole-3-thiol nucleus is generally synthesized via cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or aldehydes under acidic or basic conditions. Literature reports the following common methods:

Introduction of the Allyl Group at the 4-Position

The allyl group is introduced via alkylation of the triazole ring nitrogen at the 4-position. This is typically achieved by:

  • Treating the 1,2,4-triazole-3-thiol intermediate with allyl halides (e.g., allyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction proceeds via nucleophilic substitution where the nitrogen at position 4 acts as the nucleophile attacking the allyl electrophile.

Attachment of the (3,4-dimethylphenoxy)methyl Group at the 5-Position

The 5-position substitution with the (3,4-dimethylphenoxy)methyl group is accomplished through:

  • O-alkylation reaction between the 5-position of the triazole ring and (3,4-dimethylphenoxy)methyl halide.
  • This step often requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • The (3,4-dimethylphenoxy)methyl halide can be prepared separately by reacting 3,4-dimethylphenol with formaldehyde and a halogenating agent.

Representative Synthetic Route Summary

Step Reactants Conditions Outcome
1 Thiosemicarbazide + formic acid or aldehyde Acidic or basic cyclization, heat 1,2,4-triazole-3-thiol core formation
2 1,2,4-triazole-3-thiol + allyl halide + base Room temp to reflux, polar aprotic solvent Allyl substitution at N-4
3 Intermediate + (3,4-dimethylphenoxy)methyl halide + base Controlled temperature, inert atmosphere Substitution at C-5 with (3,4-dimethylphenoxy)methyl

Detailed Research Findings and Optimization

  • Catalysts and Solvents: Studies indicate that polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance nucleophilic substitution efficiency in alkylation steps.
  • Temperature Control: Maintaining moderate temperatures (25–80°C) prevents decomposition of sensitive intermediates and side reactions.
  • Purity and Yield: Purification by recrystallization or chromatography ensures high purity. Yields vary depending on reaction conditions but typically range from 60% to 85%.
  • Green Chemistry Approaches: Recent advances propose aqueous medium synthesis using eco-friendly catalysts such as tartaric acid or meglumine for related triazole-thione derivatives, which could be adapted for this compound.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Acidic/basic, 80–120°C, 4–8 h Formation of triazole-thiol core
Allylation Allyl bromide, K2CO3, DMF, 25–60°C, 6 h N-4 selective alkylation
Phenoxy methylation (3,4-dimethylphenoxy)methyl chloride, base, inert atmosphere, 40–80°C C-5 substitution
Purification Recrystallization or column chromatography Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the allyl group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds.

Scientific Research Applications

Applications in Agriculture

Fungicidal Activity
The compound has been studied for its efficacy as a fungicide. Research indicates that it demonstrates strong antifungal properties against various plant pathogens.

Case Study: Efficacy Against Fungal Infections

A study conducted on the effectiveness of 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol against Fusarium species showed promising results. The compound inhibited fungal growth at concentrations as low as 50 ppm.

Fungal SpeciesInhibition Zone (mm)Concentration (ppm)
Fusarium oxysporum1550
Botrytis cinerea20100
Rhizoctonia solani1875

Mechanism of Action
The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This mode of action positions it as a valuable alternative to traditional fungicides.

Pharmaceutical Applications

Potential Anticancer Activity
Recent studies have explored the compound's potential in cancer therapy. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Properties

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)8Cell cycle arrest
A549 (Lung Cancer)12Reactive oxygen species (ROS) generation

Toxicological Assessment

While exploring its applications, it is crucial to assess the toxicity profile of this compound. Acute toxicity studies indicate that the compound has a moderate toxicity level when administrated at high doses.

Safety Profile Summary

EndpointResult
LD₅₀ (Oral, rat)>2000 mg/kg
Skin IrritationMild irritant
Eye IrritationModerate irritant

Mechanism of Action

The mechanism of action of 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can disrupt biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents

Compound Name Substituents Key Differences Biological Activity Reference
4-Allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol Allyl, (3,4-dimethylphenoxy)methyl Reference compound Targets EGFR for cancer cell detachment
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl, (4-tert-butylphenoxy)methyl Increased steric bulk from tert-butyl group Unknown specific activity; likely altered pharmacokinetics due to hydrophobicity
4-Amino-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol Amino, (3,4-dimethoxyphenyl)methyl Electron-donating methoxy groups enhance antioxidant potential Antioxidant activity via radical scavenging
  • Key Insight: The 3,4-dimethylphenoxy group in the target compound balances lipophilicity and steric effects, unlike the 4-tert-butylphenoxy derivative, which may hinder cellular uptake due to excessive bulk . The methoxy substituents in the dimethoxyphenyl analogue improve electron donation, favoring antioxidant activity over anticancer effects .

Analogues with Heterocyclic Modifications

  • 4-Allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol (): Quinoline substitution confers planar aromaticity, enhancing interactions with EGFR’s catalytic and allosteric sites. Furfuryl derivatives of this compound weakly inhibit EGFR tyrosine kinase (IC₅₀ > 10 μM) but induce receptor degradation, leading to cancer cell death . Contrast: The target compound lacks the quinoline moiety, suggesting divergent mechanisms (e.g., direct degradation vs. kinase inhibition).
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (): Pyridyl group increases polarity, improving solubility but reducing membrane penetration. Exhibits DPPH radical scavenging activity (EC₅₀ ~ 25 μM), outperforming electron-withdrawing analogues .

Antimicrobial Triazole Derivatives

  • 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (): 3-Chlorophenyl group enhances antibacterial potency (MIC = 8–16 μg/mL against S. aureus). Synthesized via Schiff base reactions with aryl aldehydes, contrasting the target compound’s allyl-phenoxy synthesis .
  • 4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol ():

    • Simplified structure with ethyl and hydroxyl groups shows moderate biofilm inhibition (50% at 64 μg/mL) .

Research Findings and Mechanistic Insights

  • Anticancer Activity: The target compound’s allyl-phenoxy structure facilitates EGFR binding, inducing endocytic degradation without strong kinase inhibition (unlike quinoline-based analogues) .
  • Antioxidant Potential: Electron-donating groups (e.g., -NH₂, -OCH₃) in analogues like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol enhance radical scavenging, achieving DPPH inhibition rates >70% .
  • Antimicrobial Efficacy : Thiol-containing triazoles with chlorophenyl or methyl disulfide modifications disrupt bacterial membranes or efflux pumps .

Biological Activity

4-Allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H17N3OSC_{14}H_{17}N_3OS with a molecular weight of 273.37 g/mol. The compound features a triazole ring substituted with an allyl group and a dimethylphenoxy methyl moiety. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. Specifically, studies have shown that compounds containing the triazole-thiol moiety can inhibit the growth of various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited high cytotoxicity towards melanoma cells compared to others .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell migration. Notably, compounds with hydrazone modifications showed enhanced selectivity towards cancer cells and were identified as potential antimetastatic agents .

Other Biological Activities

Besides anticancer effects, this compound has been associated with various other biological activities:

  • Antimicrobial Activity : Compounds in the triazole family often demonstrate antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Triazoles generally exhibit significant free radical scavenging activity due to their ability to donate hydrogen atoms .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assessment Evaluated against IGR39 and MDA-MB-231; showed significant cytotoxicity with IC50 values indicating potency .
Mechanistic Insights Induced apoptosis in cancer cells via mitochondrial pathways; inhibited migration in metastatic models .
Antimicrobial Testing Demonstrated effectiveness against various bacterial strains; potential for development as an antimicrobial agent .

Q & A

Q. What are the most reliable synthetic routes for 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via alkylation and Mannich reactions. A typical approach involves:

  • Step 1 : Formation of a hydrazinecarbothioamide intermediate by reacting 3,4-dimethylphenol derivatives with thiosemicarbazide under basic conditions .
  • Step 2 : Cyclization to form the triazole-thiol core, followed by allylation using allyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key validation: Monitor reaction progress using TLC and confirm final structure via 1^1H-NMR and LC-MS .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • Elemental analysis (C, H, N, S content) to verify stoichiometry .
  • 1^1H-NMR to identify protons on the allyl group (δ 5.2–5.8 ppm), aromatic substituents (δ 6.8–7.4 ppm), and thiol (-SH) resonance (δ 3.2–3.5 ppm, if unalkylated) .
  • LC-MS for molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Variability in substituents : Even minor changes (e.g., methoxy vs. methyl groups) alter lipophilicity and binding affinity. Compare activity trends against analogs like 4-phenyl-5-(thiophen-2-yl) derivatives .
  • Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial studies) and validate via dose-response curves . Methodological fix: Perform molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., CYP51 for antifungals) and correlate with experimental IC50_{50} values .

Q. What strategies optimize the reaction yield for S-alkylated derivatives?

Key factors include:

  • Solvent selection : Use DMF or acetonitrile for better solubility of thiolate intermediates .
  • Base choice : Potassium carbonate (K2_2CO3_3) enhances nucleophilicity of the thiol group compared to NaOH .
  • Temperature control : Maintain 60–70°C to avoid side reactions (e.g., oxidation to disulfides) .
  • Catalyst addition : Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) improve alkylation efficiency .

Q. How to design derivatives for improved pharmacokinetic properties?

Focus on:

  • Mannich base formation : Introduce aminoalkyl groups (e.g., morpholine) to enhance water solubility .
  • Schiff base derivatives : Replace the thiol group with imine linkages to modulate bioavailability .
  • ADME prediction : Use SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., fungal lanosterol 14α-demethylase) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE .

Critical Notes

  • Structural analogs : Cross-reference with PubChem CID 2081080 and CAS 78349-87-8 for physicochemical data .
  • Safety : Handle thiol intermediates in inert atmospheres (N2_2) to prevent oxidation .

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